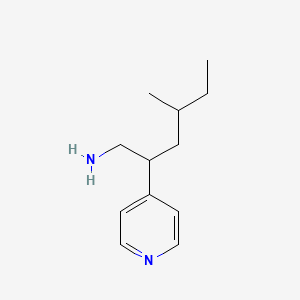
4-Methyl-2-(pyridin-4-yl)hexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(pyridin-4-yl)hexan-1-amine is an organic compound with the molecular formula C12H20N2 It is a derivative of hexan-1-amine, where the hexane chain is substituted with a methyl group and a pyridin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyridin-4-yl)hexan-1-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-pyridylmagnesium bromide with 4-methyl-2-bromohexane under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyridin-4-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-(pyridin-4-yl)hexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyridin-4-yl)hexan-1-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)thiazol-2-amine: Known for its use as a corrosion inhibitor and its non-toxic properties.
N-(pyridin-4-yl)pyridin-4-amine: Studied for its arrangement in layered structures and potential use in non-linear optics.
1-(4-Pyridyl)ethylamine: Utilized in various organic synthesis reactions and as a precursor in pharmaceutical research.
Uniqueness
4-Methyl-2-(pyridin-4-yl)hexan-1-amine stands out due to its unique combination of a hexane chain with a pyridine ring, providing distinct chemical and physical properties.
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-methyl-2-pyridin-4-ylhexan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-3-10(2)8-12(9-13)11-4-6-14-7-5-11/h4-7,10,12H,3,8-9,13H2,1-2H3 |
InChI Key |
MERFJVCEOUNAJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CN)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



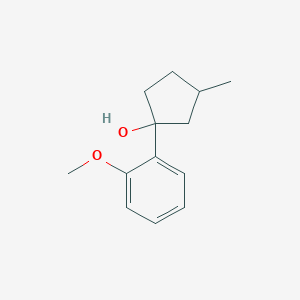

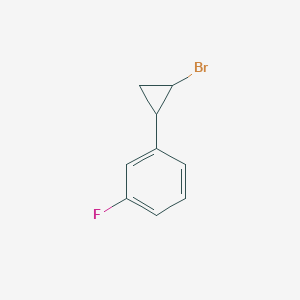
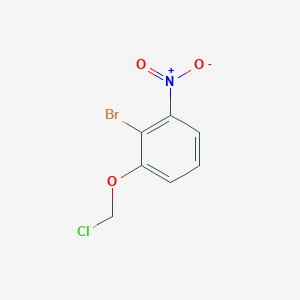

![1-[4-(1-Aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13158510.png)
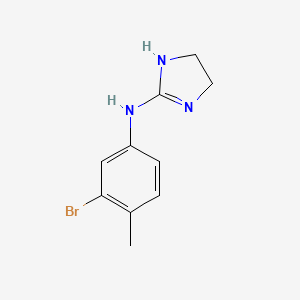
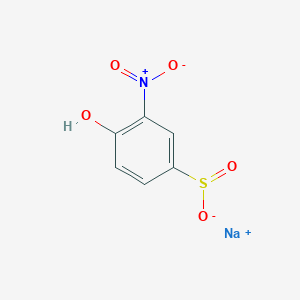
![6-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13158518.png)
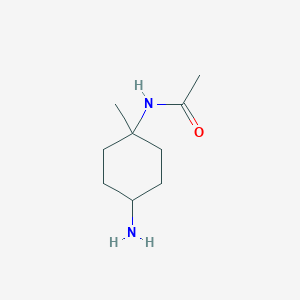
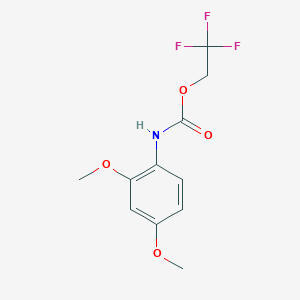
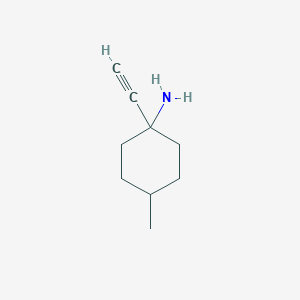
![[(3-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158542.png)
